3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride
Overview
Description
3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride is a chemical compound with the molecular formula C11H16N2O2•2HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring and a butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride typically involves the following steps:
Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative. This can be achieved through various methods, including the reaction of pyridine with suitable alkylating agents.
Amination: The pyridine derivative is then subjected to amination, where an amino group is introduced. This step often requires the use of reagents such as ammonia or amines under controlled conditions.
Coupling with Butanoic Acid: The aminated pyridine derivative is then coupled with butanoic acid or its derivatives. This step may involve the use of coupling agents such as carbodiimides to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the development of novel chemical entities.
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays.
Medicine: The compound has potential therapeutic applications, including its use in drug development. It may exhibit pharmacological activities such as anti-inflammatory or antimicrobial effects.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. It may also be employed in the formulation of certain products.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid: This compound has a similar structure but with the pyridine ring substituted at the 4-position instead of the 3-position.
3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid: Another similar compound with the pyridine ring substituted at the 2-position.
Uniqueness
3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride is unique due to its specific substitution pattern on the pyridine ring. This structural feature may confer distinct chemical and biological properties, making it valuable for certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-methyl-2-(pyridin-3-ylmethylamino)butanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-8(2)10(11(14)15)13-7-9-4-3-5-12-6-9;;/h3-6,8,10,13H,7H2,1-2H3,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDGHMKRVKHQNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CN=CC=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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